molecular formula C10H10ClN5 B13704690 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Cat. No.: B13704690
M. Wt: 235.67 g/mol
InChI Key: ZDQXIGPQOORBNO-UHFFFAOYSA-N
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Description

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Formation of Pyrazole Ring: The imidazo[1,2-a]pyridine intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including anti-inflammatory and anti-cancer properties.

    Pyrazole: Commonly used in medicinal chemistry for the development of anti-inflammatory and anti-microbial agents.

Uniqueness

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is unique due to the combination of both imidazo[1,2-a]pyridine and pyrazole moieties in a single molecule

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H9N5.ClH/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7;/h1-6H,(H3,11,13,14);1H

InChI Key

ZDQXIGPQOORBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CC(=NN3)N.Cl

Origin of Product

United States

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